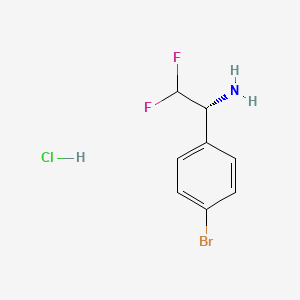

(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

- A study by Harrison et al. (2001) discusses a compound with a similar structure to (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride that acts as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound showed effectiveness in pre-clinical tests for emesis and depression.

Enantioselective Reactions in Chemical Synthesis

- Research by Qin et al. (2011) highlights the use of a dirhodium catalyst derived from a compound structurally similar to (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride for enantioselective reactions. This catalyst was effective in cyclopropanations and C-H functionalization/Cope rearrangements.

CNS D1 Dopamine Receptor Ligand

- Chumpradit et al. (1991) synthesized and resolved compounds including a derivative similar to (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride, which demonstrated high affinity and selectivity to the CNS D1 dopamine receptor. This suggests potential use as a pharmacological tool for characterizing the D1 dopamine receptor (Chumpradit et al., 1991).

Applications in Organic Synthesis and Polymer Chemistry

- Yin et al. (2005) explored the synthesis of novel fluorine-containing polyimides using a fluorinated aromatic diamine monomer, which shares some structural similarities with (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride. These polyimides exhibited good solubility, thermal stability, and mechanical properties, suggesting applications in materials science (Yin et al., 2005).

properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCXLPCNPXNTF-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)F)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

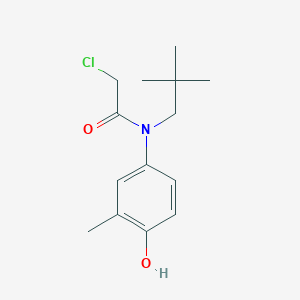

![[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2620807.png)

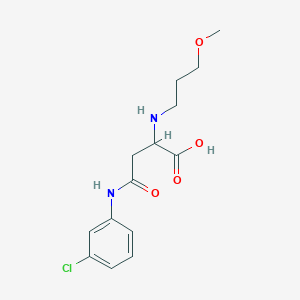

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)

![1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B2620816.png)

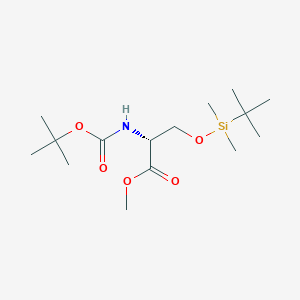

![(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester](/img/structure/B2620818.png)